N-(4-chloro-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide
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Overview
Description
N-(4-chloro-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide is a complex organic compound that features a naphthalene core substituted with a hydroxyl group and a carboxamide group, along with a 4-chloro-2-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-chlorophenol to produce 4-chloro-2-nitrophenol. This intermediate is then coupled with 3-hydroxynaphthalene-2-carboxylic acid through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like DMF (dimethylformamide), elevated temperatures.
Oxidation: PCC, dichloromethane (DCM) as solvent.
Major Products Formed
Reduction: Formation of N-(4-chloro-2-aminophenyl)-3-hydroxynaphthalene-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-(4-chloro-2-nitrophenyl)-3-oxonaphthalene-2-carboxamide.
Scientific Research Applications
N-(4-chloro-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl and carboxamide groups can form hydrogen bonds with proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-nitrophenol
- 2-chloro-4-nitrophenol
- 4-nitrophenol
- 4-nitroanisole
Uniqueness
N-(4-chloro-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to the combination of its naphthalene core with the 4-chloro-2-nitrophenyl moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-12-5-6-14(15(9-12)20(23)24)19-17(22)13-7-10-3-1-2-4-11(10)8-16(13)21/h1-9,21H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGQEKFIEKXCKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385632 |
Source
|
Record name | ST50987016 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50385632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5307-93-7 |
Source
|
Record name | ST50987016 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50385632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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